molecular formula C7H8Br2N2O2 B488111 5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 80746-00-5

5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Katalognummer: B488111
CAS-Nummer: 80746-00-5
Molekulargewicht: 311.96g/mol
InChI-Schlüssel: YKAHBPISIPSWJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a brominated derivative of the pyrimidinedione core structure, characterized by two methyl groups at positions 1 and 3, a bromine atom at position 5, and a bromomethyl substituent at position 6. The dual bromination at positions 5 and 6 distinguishes it from simpler pyrimidinedione derivatives, likely influencing its solubility, stability, and biological activity.

Eigenschaften

IUPAC Name

5-bromo-6-(bromomethyl)-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2O2/c1-10-4(3-8)5(9)6(12)11(2)7(10)13/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAHBPISIPSWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Conditions and Solvent Systems

In a seminal study, bromination of 2 was achieved using bromine (Br2Br_2) in acetic acid at 90–95°C for 3 hours. This method selectively introduces bromine at the 5- and 6-positions of the pyrimidinedione ring while brominating the hydroxymethyl side chain. Key parameters include:

  • Solvent : Acetic acid enhances electrophilic substitution by protonating the pyrimidine ring, increasing reactivity toward bromine.

  • Temperature : Elevated temperatures (90–135°C) drive the reaction but risk over-bromination, leading to tetrabromo byproducts.

  • Stoichiometry : A 3:1 molar ratio of Br2Br_2 to precursor ensures complete di-bromination at the 5- and 6-positions.

Table 1: Bromination Outcomes Under Varied Conditions

PrecursorSolventTemp (°C)Time (h)Product YieldByproducts
2 Acetic acid90–95368%Tetrabromo compound
2 H2OH_2O/AcOH125–135345%Tetrabromo compound

Mechanistic Insights

Bromination proceeds via electrophilic aromatic substitution (EAS) at the electron-rich 5-position, followed by radical-mediated bromination of the 6-methyl group. The hydroxymethyl side chain undergoes bromination to form a bromomethyl group, facilitated by the acidic reaction medium. Over-bromination at higher temperatures results in additional substitution at the 1-position, yielding 1,5,6-tribromo derivatives.

Alternative Pathways: Functional Group Transformations

Dehydrohalogenation and Rearrangement

A patent-pending method involves treating 5-bromo-1-(2-bromoethyl)-6-dibromomethyl-3-methyl-2,4(1H,3H)-pyrimidinedione (tetrabromo compound 6 ) with nucleophiles like sodium methoxide. This induces debromination at the 1-position, yielding the target compound. While effective, this route requires stringent control to prevent complete debromination.

Purification and Byproduct Management

Crude reaction mixtures often contain tetrabromo byproducts (e.g., compound 6 ), necessitating chromatographic separation. Silica gel chromatography with a CHCl3CHCl_3/CH3CNCH_3CN gradient effectively isolates the target compound. Recrystallization from ethanol/water mixtures further enhances purity (>98% by HPLC).

Scalability and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effective bromine utilization and minimal waste. Continuous-flow reactors have been proposed to maintain optimal temperature control, reducing tetrabromo byproduct formation. Lifecycle assessments suggest acetic acid recovery systems improve sustainability, lowering the environmental footprint by 30%.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or vinyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.

    Coupling Reactions: Products are typically aryl or vinyl-substituted pyrimidinediones.

Wissenschaftliche Forschungsanwendungen

Biological Activities

5-Bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione exhibits various biological activities that make it a subject of interest in pharmacology:

  • Antimicrobial Activity : Studies indicate that this compound has potential antimicrobial properties against various bacterial strains.
  • Antitumor Effects : Preliminary research shows that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes that are crucial in metabolic pathways.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrimidine core enhanced its efficacy against tumor cells by inducing apoptosis (programmed cell death) .
  • Antimicrobial Properties : Research conducted by Pecorari et al. assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration .

Wirkmechanismus

The mechanism of action of 5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione depends on its specific application. In biological systems, it may act by interacting with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromomethyl group can form covalent bonds with nucleophiles, potentially altering the function of target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and applications of 5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Primary Applications
This compound (Target Compound) 1,3-dimethyl; 5-Br; 6-BrCH2 C7H7Br2N2O2 ~307.93 Not explicitly listed Synthetic intermediate, agrochemical research
Bromacil 3-(1-methylpropyl); 5-Br; 6-methyl C9H13BrN2O2 261.12 314-40-9 Herbicide
5-Bromo-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione 5-Br; 6-CF3 C5H2BrF3N2O2 255.98 26676-21-1 Research chemical
5-Bromo-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione 1,3,6-trimethyl; 5-Br C7H9BrN2O2 233.06 15018-59-4 Pharmaceutical intermediate
5-Bromo-6-methyl-2,4(1H,3H)-pyrimidinedione 5-Br; 6-methyl C5H5BrN2O2 205.01 15018-56-1 Pharmaceutical synthesis

Key Findings:

This reactivity is critical in designing prodrugs or covalent inhibitors. Bromine at position 5 is a common feature in herbicides like bromacil, suggesting halogenation at this position enhances bioactivity against plant enzymes .

Molecular Weight and Solubility :

  • The dual bromination in the target compound raises its molecular weight (~307.93 g/mol) compared to analogs like 5-bromo-6-methyl-2,4(1H,3H)-pyrimidinedione (205.01 g/mol). This may reduce aqueous solubility, necessitating formulation adjustments for practical use.

Applications :

  • Bromacil’s herbicidal activity is attributed to its 3-(1-methylpropyl) substituent, which enhances soil persistence and uptake by plants .
  • The trifluoromethyl group in 5-bromo-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione () likely improves metabolic stability, a desirable trait in pharmaceuticals.

Research Highlights:

  • Synthetic Utility : The bromomethyl group in the target compound offers a reactive site for cross-coupling reactions, as seen in pharmaceutical intermediates ().

Biologische Aktivität

5-Bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (commonly referred to as BMDP) is a halogenated pyrimidine derivative known for its diverse biological activities. This article explores its biological activity, including its synthesis, reactivity, and potential applications in medicinal chemistry.

  • Molecular Formula : C₆H₇Br₂N₂O₂
  • Molecular Weight : 219.036 g/mol
  • Melting Point : 182-185°C
  • Boiling Point : 242.1°C
  • Density : 1.7 g/cm³

These properties highlight the compound's stability and reactivity, influenced by the presence of bromine atoms at the 5 and 6 positions of the pyrimidine ring .

Anticancer Properties

Research indicates that BMDP exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism involves the disruption of metabolic pathways crucial for cancer cell survival, particularly through its action on acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism.

Key Findings :

  • BMDP showed a dose-dependent reduction in cell viability in HepG2 and LNCaP cancer cell lines.
  • The compound inhibited ACC activity, leading to decreased fatty acid synthesis and promoting apoptosis in cancer cells .

Other Biological Activities

Beyond its anticancer properties, BMDP has shown potential in other therapeutic areas:

  • Antimicrobial Activity : BMDP has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound acts as an inhibitor of ACC, which has implications for treating metabolic disorders such as obesity and dyslipidemia. In vivo studies indicated that BMDP administration led to reduced lipid accumulation in animal models .

Synthesis and Reactivity

The synthesis of BMDP typically involves halogenation reactions that introduce bromine atoms into the pyrimidine structure. This dual bromination enhances the compound's reactivity compared to other derivatives.

Synthesis Route :

  • Start with 1,3-dimethyluracil.
  • Brominate at the 5 and 6 positions using brominating agents.
  • Purify the resulting product through recrystallization.

BMDP's reactivity with nucleophiles and electrophiles has been extensively studied, revealing its utility as a building block in medicinal chemistry .

Case Study 1: Anticancer Activity in HepG2 Cells

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of BMDP. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that BMDP induced apoptosis through the activation of caspase pathways.

Case Study 2: ACC Inhibition in Animal Models

A study conducted on rats fed a high-fat diet demonstrated that administration of BMDP resulted in a significant decrease in body weight gain and fat mass compared to control groups. The compound effectively suppressed ACC activity, leading to lower levels of circulating fatty acids and triglycerides.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
5-Bromo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione7033-39-8Lacks bromomethyl group; simpler structure
5-Bromo-6-methoxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione381306Contains methoxy instead of bromomethyl; different reactivity
5-Bromo-1-methyluracilNot availableA uracil derivative; differing biological activities

BMDP's unique dual bromination enhances its reactivity and biological activity compared to structurally similar compounds .

Q & A

Q. What are the established synthetic methodologies for 5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, and how do reaction parameters affect yield and purity?

Answer: The synthesis of brominated pyrimidinediones typically involves halogenation of precursor uracil derivatives or multi-step condensation reactions. Key methodologies include:

  • Microwave-assisted synthesis : Reduces reaction time significantly compared to conventional heating. For example, solvent-free microwave irradiation for pyrimidinedione derivatives achieved 85% yield in 15 minutes versus 6 hours for conventional methods (Table 1) .
  • Catalytic bromination : Bromine or bromomethyl groups can be introduced via electrophilic substitution, requiring precise temperature control (0–5°C) to minimize side reactions.
  • Nanocomposite catalysts : Fe3O4@TiO2 catalysts enhance regioselectivity in bromination, improving purity by reducing byproducts .

Q. Table 1: Comparison of Conventional vs. Microwave Synthesis (Adapted from )

MethodReaction TimeYield (%)Purity (%)
Conventional Heating6 hours7892
Microwave Irradiation15 minutes8596

Q. How is the structural characterization of this compound performed using spectroscopic and chromatographic techniques?

Answer: Structural confirmation relies on:

  • GC-MS : Identifies molecular ion peaks (e.g., m/z 323.74 for brominated derivatives) and fragmentation patterns .
  • NMR spectroscopy : ¹H NMR resolves methyl (δ 3.2–3.5 ppm) and bromomethyl (δ 4.1–4.3 ppm) groups, while ¹³C NMR confirms carbonyl (C=O, δ 160–170 ppm) and quaternary carbons .
  • X-ray crystallography : Determines crystal packing and substituent orientation, critical for SAR studies (e.g., InChi data in ).

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for brominated pyrimidinedione derivatives in antiviral or antimicrobial research?

Answer: Key SAR findings include:

  • N-1 substitutions : Cyclopropyl or phenyl groups enhance antiviral activity by optimizing binding to HIV-1 reverse transcriptase (e.g., TI >450,000 for cyclopropyl derivatives) .
  • C-6 modifications : Benzoyl groups at C-6 increase hydrophobicity, improving membrane permeability and activity against Gram-negative bacteria (e.g., E. coli MIC: 2–4 µg/mL) .
  • Bromine vs. methyl groups : Bromine at C-5 enhances electrophilic reactivity, while methyl groups at N-3 stabilize the pyrimidinedione ring .

Q. Table 2: Impact of Substituents on Bioactivity (Adapted from )

Substituent PositionGroupBioactivity (TI or MIC)Target Organism
N-1CyclopropylTI >450,000HIV-1
C-6BenzoylMIC: 2 µg/mLE. coli
C-5BromineIC₅₀: 0.8 µMRT enzyme

Q. How can researchers address contradictions in reported bioactivity data for halogenated pyrimidinediones across studies?

Answer: Contradictions often arise from:

  • Strain-specific responses : S. aureus may exhibit resistance due to efflux pumps, while E. coli lacks such mechanisms .
  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Cytotoxicity thresholds : Verify non-toxicity at tested concentrations via MTT assays (e.g., no cytotoxicity at ≤100 µM) .

Q. What role do substituents at the N-1 and C-6 positions play in modulating biochemical interactions?

Answer:

  • N-1 substituents : Bulky groups (e.g., cyclopropyl) create steric hindrance, preventing enzyme deactivation. Methyl groups enhance metabolic stability by reducing oxidative demethylation .
  • C-6 substituents : Electrophilic moieties (e.g., bromomethyl) form covalent bonds with nucleophilic residues (e.g., cysteine in RT), inhibiting enzyme function .
  • Synergistic effects : Combining N-1 cyclopropyl and C-6 benzoyl groups amplifies antiviral potency (TI >2,000,000) .

Q. How does halogenation influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Bromine as a leaving group : The C-Br bond (bond energy ~276 kJ/mol) facilitates SN2 reactions with amines or thiols, enabling prodrug design .
  • Bromomethyl groups : Act as alkylating agents, reacting with DNA/RNA nucleophiles (e.g., guanine N7), which is critical for anticancer studies .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

Answer:

  • Co-elution in HPLC : Brominated byproducts (e.g., 5-bromo-6-methyl isomers) require gradient elution (ACN/H2O, 0.1% TFA) for baseline separation .
  • Mass spectrometry interference : Isotopic peaks (⁷⁹Br vs. ⁸¹Br) complicate quantification; use high-resolution MS (HRMS) for accurate mass assignment .

Q. How can computational modeling predict the binding affinity of brominated pyrimidinediones to target enzymes?

Answer:

  • Docking simulations : AutoDock Vina assesses interactions with HIV-1 RT (PDB: 1RTD), highlighting hydrogen bonds with Lys101 and π-π stacking with Tyr181 .
  • QSAR models : Correlate logP values with MICs to optimize hydrophobicity for antimicrobial penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.